Whitepaper: Chemical Properties and Synthetic Workflows of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate
Whitepaper: Chemical Properties and Synthetic Workflows of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate
Introduction & Structural Rationale
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS: 338731-77-4) represents a highly specialized class of unnatural arylglycine derivatives[1]. In modern medicinal chemistry and drug development, substituted phenylglycines are indispensable as chiral building blocks. The structural architecture of this specific compound offers unique advantages for active pharmaceutical ingredient (API) design.
The introduction of methyl groups at the 3 and 5 (meta) positions of the aromatic ring fundamentally alters the steric and electronic landscape of the molecule. These meta-substitutions increase the overall lipophilicity of the resulting peptide or small molecule, enhancing cellular membrane permeability. Furthermore, they provide critical steric shielding that can protect adjacent amide bonds from proteolytic cleavage when incorporated into peptidomimetics.
The methyl esterification of the carboxylic acid is a strategic synthetic choice. It masks the acidic moiety, preventing zwitterion formation and allowing the primary alpha-amine to participate selectively in downstream coupling reactions, such as N-alkylation or amide bond formation, without the risk of self-polymerization[2].
Physicochemical Profiling
Understanding the baseline thermodynamic and physicochemical properties of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is critical for optimizing reaction conditions, solvent selection, and purification strategies. While the free base form is often an oil or low-melting solid prone to degradation, its conversion to a hydrochloride salt yields a stable, highly crystalline powder that is ideal for long-term storage and precise stoichiometric weighing[3][4].
Table 1: Key Physicochemical and Molecular Properties
| Property | Value |
| Chemical Name | Methyl 2-amino-2-(3,5-dimethylphenyl)acetate |
| CAS Number | 338731-77-4 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| XLogP3-AA | 1.6 |
| Monoisotopic Mass | 193.110278721 Da |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Complexity | 196 |
Data synthesized from computed computational models and chemical databases[1].
Mechanistic Synthesis Pathways
The de novo synthesis of arylglycine methyl esters typically proceeds via the construction of the amino acid backbone followed by targeted esterification. A highly reliable, scalable route involves the Strecker amino acid synthesis starting from 3,5-dimethylbenzaldehyde.
Caption: Retrosynthetic and forward synthesis pathway via the Strecker amino acid synthesis.
The esterification of the resulting 3,5-dimethylphenylglycine is most efficiently achieved using thionyl chloride (SOCl2) in anhydrous methanol[5]. This method is vastly superior to standard Fischer esterification (using catalytic H2SO4). The causality behind this choice is twofold: SOCl2 reacts with methanol to generate anhydrous HCl in situ. This anhydrous HCl immediately protonates the alpha-amine, forming the hydrochloride salt. This protonation is critical because it deactivates the amine's nucleophilicity, preventing it from attacking the newly formed ester of another molecule, thereby completely suppressing the formation of undesired diketopiperazine byproducts[6].
Experimental Protocol: Synthesis & Esterification
The following protocol outlines the esterification of 3,5-dimethylphenylglycine to yield the target compound as a stable hydrochloride salt. This workflow is designed as a self-validating system to ensure high yield and purity.
Objective: To convert 3,5-dimethylphenylglycine to its methyl ester hydrochloride salt without racemization (if starting from a chiral pool) or to synthesize the racemic standard[7].
Reagents:
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3,5-dimethylphenylglycine (1.0 eq)
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Anhydrous Methanol (10 volumes)
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Thionyl Chloride (SOCl2) (1.5 eq)
Step-by-Step Methodology:
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Preparation of the Reaction Mixture: Suspend 3,5-dimethylphenylglycine in anhydrous methanol in a rigorously dried round-bottom flask equipped with a magnetic stirrer, argon inlet, and a pressure-equalizing addition funnel.
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Controlled Activation: Cool the suspension to exactly 0°C using an ice-water bath.
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Causality: Cooling is mandatory to control the highly exothermic reaction between SOCl2 and methanol. Failing to control this exotherm can lead to localized superheating, which promotes racemization of the sensitive alpha-chiral center and degradation of the starting material[7].
-
-
Reagent Addition: Add thionyl chloride dropwise over 30 minutes. The suspension will gradually clear as the hydrochloride salt forms and dissolves into the methanolic matrix.
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Reflux & Self-Validation: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4-6 hours.
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Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system and ninhydrin stain. The complete disappearance of the baseline spot (free amino acid) and the appearance of a distinct high-Rf spot (ester) validates the completion of the reaction.
-
-
Isolation & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol, HCl, and SO2. Triturate the resulting crude solid with cold anhydrous diethyl ether to extract non-polar impurities. Filter the precipitate and dry under high vacuum to yield Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride as a white crystalline solid[4][5].
Reactivity & Applications in Drug Design
The primary utility of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate lies in its application as an advanced intermediate for complex active pharmaceutical ingredients (APIs). Because the carboxylic acid is protected, the molecule is primed for N-terminal modifications.
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Peptidomimetics & SPPS: The compound can be N-protected (using Boc2O or Fmoc-Cl) and subsequently saponified to yield an orthogonally protected unnatural amino acid. This is directly applicable in Solid-Phase Peptide Synthesis (SPPS) to create peptides with enhanced half-lives.
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Chiral Piperazine Scaffolds: The ester can be subjected to reductive amination and cyclization to form 2-(3,5-dimethylphenyl)piperazine derivatives[6]. Substituted piperazines are privileged pharmacophores heavily utilized in CNS drug discovery, particularly for designing ligands that target serotonin (5-HT) and dopamine receptors.
Caption: Downstream transformation pathways for API and peptidomimetic synthesis.
Conclusion
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a highly versatile, sterically hindered unnatural amino acid derivative. By understanding the causality behind its synthesis—specifically the necessity of in situ hydrochloride salt formation to prevent diketopiperazine cyclization—chemists can reliably scale its production. Its integration into drug development pipelines continues to drive innovation in the synthesis of proteolytically stable peptidomimetics and targeted CNS therapeutics.
References
- Guidechem. "Methyl 2-amino-2-(3,5-dimethylphenyl)acetate 338731-77-4 wiki".
- National Institutes of Health (NIH). "Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride".
- SciSpace. "Ru-catalyzed C-H functionalization of phenylglycine derivatives".
- Google Patents. "Process for the preparation of amino acid methyl esters".
- KChem. "Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives".
- Benchchem. "2-(3,5-Dimethylphenyl)piperazine".
- CymitQuimica. "CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride".
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 3. Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride | C11H16ClNO2 | CID 75417341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. 2-(3,5-Dimethylphenyl)piperazine | Benchchem [benchchem.com]
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